Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate
Description
Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an azetidine ring, and a pyridine moiety with an aminomethyl substituent. Its molecular formula is C15H23N3O3, and it has a molecular weight of approximately 293.37 g/mol .
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)pyridin-3-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-11(9-17)19-12-7-16-5-4-10(12)6-15/h4-5,7,11H,6,8-9,15H2,1-3H3 |
InChI Key |
BFUFHXLLWOBVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CN=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Pyridine Moiety: The pyridine ring with an aminomethyl substituent can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the azetidine intermediate.
Esterification: The final step involves the esterification of the azetidine-pyridine intermediate with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares structural similarities with tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate, including the presence of a pyridine ring and a tert-butyl ester group.
Tert-butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate: Another structurally related compound, differing in the position of the aminomethyl group on the pyridine ring.
Uniqueness
This compound is unique due to its specific combination of structural features, including the azetidine ring and the aminomethyl-pyridine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
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